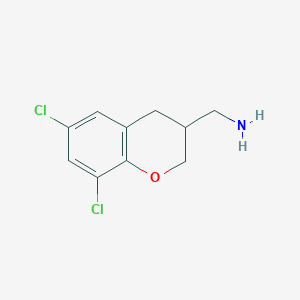

(6,8-Dichlorochroman-3-YL)methanamine

Description

(6,8-Dichlorochroman-3-YL)methanamine is a chroman-derived compound featuring a methanamine group at the 3-position and chlorine substituents at the 6- and 8-positions of the benzopyran ring. Its molecular formula is C₁₀H₁₂Cl₂NO, with a molecular weight of 247.11 g/mol (free base) and 268.56 g/mol as the hydrochloride salt (CAS: 1965309-69-6) .

The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacological applications .

Properties

CAS No. |

885271-44-3 |

|---|---|

Molecular Formula |

C10H11Cl2NO |

Molecular Weight |

232.10 g/mol |

IUPAC Name |

6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine |

InChI |

InChI=1S/C10H11Cl2NO/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8/h2,4,8,13H,3,5H2,1H3 |

InChI Key |

BEJHENNKHSMTPQ-UHFFFAOYSA-N |

SMILES |

C1C(COC2=C1C=C(C=C2Cl)Cl)CN |

Canonical SMILES |

CNC1CC2=C(C(=CC(=C2)Cl)Cl)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6,8-dichlorochroman with formaldehyde and ammonia under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of (6,8-Dichlorochroman-3-YL)methanamine may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(6,8-Dichlorochroman-3-YL)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Amine derivatives.

Substitution: Various substituted chroman derivatives.

Scientific Research Applications

(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride, also known as (6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride, is a chemical compound with a variety of scientific research applications. It has the molecular formula C10H12Cl3NO and the CAS number 1965309-69-6. The compound is a derivative of chroman, featuring two chlorine atoms at the 6 and 8 positions, and a methylamine group at the 3 position, existing in hydrochloride salt form.

Scientific Research Applications

(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride is used in several scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex organic molecules.

- Biology The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

- Medicine Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

- Industry It can be used in the production of specialty chemicals, agrochemicals, or materials science.

(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride has potential therapeutic applications and has gained attention in medicinal chemistry. Research indicates it exhibits various biological activities, including:

- Antimicrobial Properties Compounds with similar structures can inhibit the growth of bacteria and fungi. A study demonstrated that a similar dichloro-chroman derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, disrupting bacterial cell wall synthesis.

- Anti-inflammatory Effects The compound may modulate inflammatory pathways, potentially providing therapeutic effects in inflammatory diseases. In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating conditions like rheumatoid arthritis.

- Neuroprotective Activity Some derivatives of chroman compounds have shown promise in protecting neuronal cells from degeneration. Research indicated that certain chroman derivatives protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in neurodegenerative diseases like Alzheimer's.

Chemical Reactions

(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding oxides or other oxidized derivatives, using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution The chlorine atoms at the 6 and 8 positions can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using nucleophiles or electrophiles, such as alkyl halides or amines.

Mechanism of Action

The mechanism of action of (6,8-Dichlorochroman-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanamine group allows the compound to form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Substitution : Bromine (van der Waals radius: 1.85 Å) at position 6 (vs. chlorine: 1.75 Å) may alter binding kinetics due to increased polarizability and steric bulk .

- Methoxy vs.

- Scaffold Differences: MG3, a quinoline derivative, demonstrates antimalarial activity, highlighting how scaffold choice (chroman vs. quinoline) diversifies biological applications despite shared methanamine groups .

Biological Activity

Overview

(6,8-Dichlorochroman-3-YL)methanamine is a synthetic compound derived from the chroman family, characterized by its dichloro substitution at the 6 and 8 positions and a methanamine functional group at the 3 position. This unique structure suggests potential biological activities that are being explored in various research contexts, particularly in pharmacology and biochemistry.

- Molecular Formula: C11H12Cl2N

- Molecular Weight: 245.13 g/mol

- Structure: The compound features a chroman backbone with two chlorine atoms and an amine group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways. Notably, compounds with similar structures have been studied for their effects on the P2X7 receptor, which is implicated in inflammatory responses and neurodegenerative diseases .

Pharmacological Applications

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Effects: Its interaction with the P2X7 receptor suggests potential use in treating inflammatory conditions such as rheumatoid arthritis and neuroinflammation .

- Anticancer Activity: Preliminary studies have shown that related compounds can inhibit cancer cell proliferation by interfering with translation initiation mechanisms .

- Neuroprotective Properties: The compound's ability to modulate neurotransmitter release may offer therapeutic avenues for neurodegenerative diseases like Alzheimer's disease .

Case Studies and Research Findings

- In Vitro Studies:

- In Vivo Studies:

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.